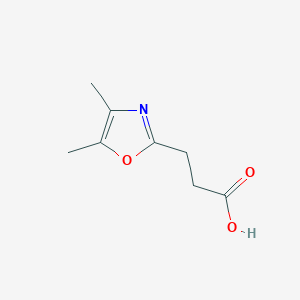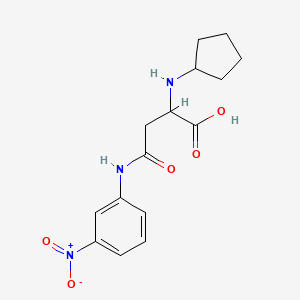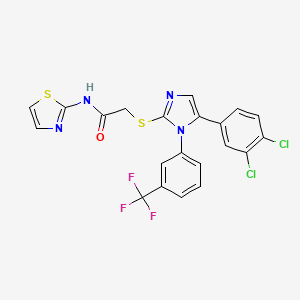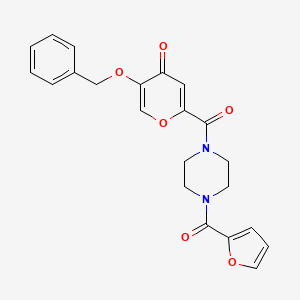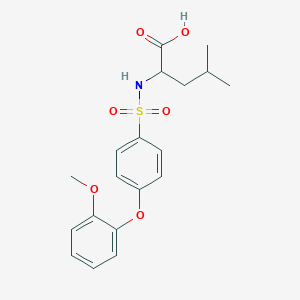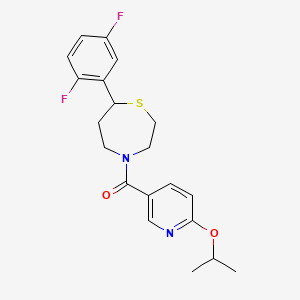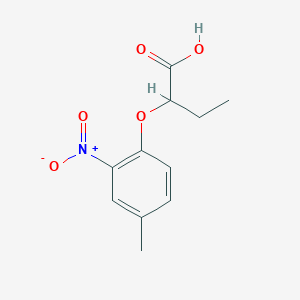
1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride” is a chemical compound with the CAS Number: 1171593-08-0 . It has a molecular weight of 247.72 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H18ClN3O2 . The InChI code is 1S/C10H17N3O2.ClH/c14-9 (12-5-1-2-6-12)10 (15)13-7-3-11-4-8-13;/h11H,1-8H2;1H .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 247.72 .Scientific Research Applications
Pharmacokinetics and Metabolism
- The disposition, metabolism, and excretion of a dipeptidyl peptidase IV inhibitor, closely related to the query compound, were examined in rats, dogs, and humans, revealing insights into its absorption, major metabolic pathways, and elimination mechanisms. The primary route of metabolism was identified as hydroxylation, with additional pathways including amide hydrolysis, N-dealkylation, and unusual metabolite formations, suggesting a complex metabolic profile that could inform the development of similar compounds (Sharma et al., 2012).
Synthesis and Antimicrobial Activity
- Research on the synthesis of new pyridine derivatives, including efforts to combine them with piperazine and pyrrolidine structures, revealed variable and modest antimicrobial activity against bacteria and fungi. These findings highlight the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant Activity
- A study on the synthesis and evaluation of N-substituted pyrrolidine-2-one containing piperazine derivatives as potential anticonvulsant agents demonstrated promising results in acute seizure models. This suggests the therapeutic potential of these compounds in epilepsy treatment (Rybka et al., 2017).
Antimalarial Activity
- The synthesis and evaluation of piperazine and pyrrolidine derivatives for their antiplasmodial activity against Plasmodium falciparum revealed that certain structural features are crucial for efficacy. This work contributes to the search for new antimalarial agents (Mendoza et al., 2011).
Enzyme Inhibition
- The discovery of a clinical candidate compound, a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlights the role of piperazinyl and pyrrolidinyl moieties in enhancing aqueous solubility and oral absorption, potentially useful for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Safety and Hazards
properties
IUPAC Name |
1-piperazin-1-yl-2-pyrrolidin-1-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(9-12-5-1-2-6-12)13-7-3-11-4-8-13;/h11H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNQMSBOTSHSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



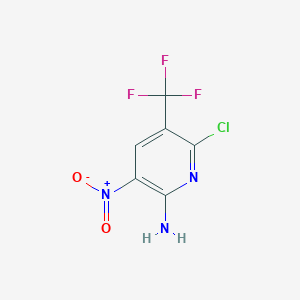
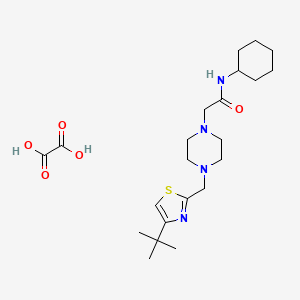
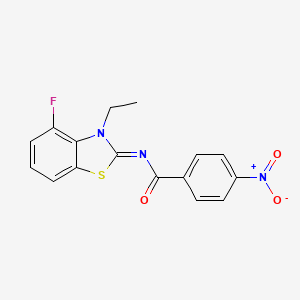
![rel-(4aS,7aR)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid](/img/structure/B2825136.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2825137.png)
